molecular formula C15H14O3 B1582940 Dibenzyl carbonate CAS No. 3459-92-5

Dibenzyl carbonate

Cat. No.: B1582940
CAS No.: 3459-92-5
M. Wt: 242.27 g/mol
InChI Key: PIZLBWGMERQCOC-UHFFFAOYSA-N
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Description

Dibenzyl carbonate is an organic compound with the molecular formula C₁₅H₁₄O₃. It is a carbonate ester derived from benzyl alcohol and carbonic acid. This compound is known for its low toxicity, good solvation capability, and excellent stability under a wide range of operating conditions. This compound is used as a benzylating agent in various chemical reactions, making it a valuable reagent in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Dibenzyl carbonate is a chemical compound that primarily targets other chemical substances in reactions. It is often used as a reagent in the synthesis of other compounds . The role of this compound is to participate in chemical reactions, often serving as a source of the carbonate group .

Mode of Action

The mode of action of this compound involves its interaction with other substances in chemical reactions. For instance, it can undergo transesterification with an excess of benzyl alcohol to produce other compounds . This reaction is facilitated by catalysts .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role in synthetic chemistry. It participates in the transesterification process, where it interacts with other substances to form new compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action in a chemical reaction is the formation of new compounds. For example, in a reaction with benzyl alcohol, the product is a different type of carbonate .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of catalysts and the temperature of the reaction environment can significantly affect the efficiency and outcome of the reactions it participates in .

Biochemical Analysis

Biochemical Properties

Dibenzyl carbonate interacts with various biomolecules in biochemical reactions. For instance, it has been found to play a role in the depletion of glutathione (GSH), a crucial antioxidant in cells . This interaction involves the release of quinone methide (QM) that rapidly depletes GSH through esterase-mediated hydrolysis .

Cellular Effects

This compound has significant effects on cellular processes. It can induce an overwhelming level of oxidative stress in cancer cells, leading to mitochondrial disruption, activation of procaspase-3 and PARP-1, and cleavage of Bcl-2 . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is designed to release quinone methide (QM) that rapidly depletes GSH through esterase-mediated hydrolysis . This process leads to an increase in oxidative stress, which can have various effects on gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Its role in rapidly depleting GSH and inducing oxidative stress suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its role in depleting GSH suggests that it may interact with enzymes or cofactors involved in antioxidant pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl carbonate can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often relies on the transesterification method due to its economic sustainability and the ability to recover and recycle reagents. The process involves the use of dimethyl carbonate and benzyl alcohol, with catalysts to facilitate the reaction and improve yields .

Chemical Reactions Analysis

Dibenzyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

dibenzyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZLBWGMERQCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063041
Record name Carbonic acid, bis(phenylmethyl) ester
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Molecular Weight

242.27 g/mol
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CAS No.

3459-92-5
Record name Bis(phenylmethyl) carbonate
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Record name Dibenzyl carbonate
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Record name Dibenzyl carbonate
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Record name Dibenzyl carbonate
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Record name DIBENZYL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for dibenzyl carbonate?

A1: this compound (C15H14O3) has a molecular weight of 242.27 g/mol. Its structure is confirmed by spectroscopic analyses:

  • IR spectroscopy reveals characteristic absorption bands at 1740 cm-1 (C=O stretching) and 1250-1300 cm-1 (C-O stretching). []
  • Mass spectrometry shows prominent peaks at m/z 180, 107, and 91, attributed to the fragmentation of the benzyl and carbonate moieties. []
  • 1H NMR spectroscopy exhibits signals corresponding to the aromatic protons (7.3-7.5 ppm) and the benzylic methylene protons (5.1 ppm) in a 5:2 ratio, confirming the structure of DBnC. []

Q2: How is this compound used as a benzylating agent?

A3: DBnC serves as an effective benzylating agent for various nucleophiles, including amines, phenols, and methylene-active compounds. [, , ] This reactivity is attributed to the presence of two benzyl groups, which can be readily cleaved and transferred to the nucleophilic substrates.

Q3: What role do catalysts play in reactions involving this compound?

A3: Catalysts significantly influence the selectivity and efficiency of reactions involving DBnC. For instance:

  • Tetraalkylphosphonium salts enhance the selectivity towards N-benzylation of primary aliphatic amines by interacting with the amine, increasing its steric bulk, and favoring attack on the less hindered alkyl terminus of DBnC. []
  • Potassium carbonate (K2CO3) facilitates the transesterification of DBnC with alcohols and diols, leading to the formation of alkyl benzyl carbonates and polycarbonates. [, ]
  • Cesium fluoride/α-Al2O3 (CsF/α-Al2O3) catalyzes the synthesis of DBnC itself via transesterification of dimethyl carbonate with benzyl alcohol. []

Q4: Can you elaborate on the selectivity observed in this compound reactions?

A4: DBnC demonstrates remarkable selectivity in alkylation reactions, particularly with substrates prone to multiple alkylations:

  • Mono-C-benzylation: DBnC selectively benzylates methylene-active compounds like phenylacetonitrile, benzyl phenylacetate, and phenol at the alpha-carbon, yielding mono-benzylated products with high selectivity (98-99%). [, ]
  • Mono-N-benzylation: In the presence of tetraalkylphosphonium salts, DBnC selectively converts primary aliphatic amines to the corresponding dibenzylamines, preventing the formation of benzyl carbamates. []

Q5: Has computational chemistry been employed to study this compound?

A6: Yes, ab initio calculations, particularly the G3MP2 method, have been used to predict the standard enthalpy of formation of DBnC, showing excellent agreement with experimental data. [] These calculations provide valuable insights into the thermodynamic properties of DBnC and guide further experimental investigations.

Q6: How do structural modifications of this compound affect its reactivity?

A6: While detailed SAR studies aren't explicitly discussed in the provided papers, we can infer some trends:

  • Alkyl Chain Length: Replacing benzyl groups with smaller alkyl groups, like methyl in dimethyl carbonate, can alter the reactivity and selectivity. For instance, DMC exhibits a different reactivity profile compared to DBnC, particularly at different temperatures. [, ]
  • Asymmetric Carbonates: Asymmetrical methyl alkyl carbonates (ROCO2Me, where R ≥ C3) exhibit a higher chemoselectivity for methylation compared to symmetrical carbonates like DMC, suggesting that manipulating the steric environment around the carbonate group can significantly influence the reaction outcome. []

Q7: What are the environmental implications of using this compound?

A7: While DBnC itself hasn't been extensively studied for its environmental impact, its use in organic synthesis can contribute to greener chemical processes:

  • Replacing Toxic Reagents: DBnC offers a less toxic alternative to conventional alkylating agents like dimethyl sulfate and alkyl halides, which pose significant environmental and health hazards. [, ]
  • Catalytic Processes: The use of catalysts in DBnC reactions allows for milder reaction conditions and often reduces waste generation. [, ]
  • Biodegradable Polymers: DBnC can be used in the synthesis of poly(1,4-butylene carbonate-co-terephthalate)s (PBCTs), which are potentially biodegradable polymers. [] This presents an opportunity to develop sustainable materials from DBnC.

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